

An In-depth Technical Guide to the Properties of Anthraquinone-Based Solvent Dyes

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Solvent Blue 94*

Cat. No.: *B1169305*

[Get Quote](#)

A note on Solvent Blue 94: Publicly accessible chemical databases and scientific literature do not provide a definitive molecular formula or molecular weight for Solvent Blue 94 (CAS Number: 123515-19-5). While it is classified as an anthraquinone dye, its specific structure remains unconfirmed. To fulfill the requirements of a detailed technical guide, this document will utilize Solvent Blue 35 (1,4-bis(butylamino)anthraquinone; CAS Number: 17354-14-2) as a representative compound of this class. Solvent Blue 35 shares the core anthraquinone structure and is well-characterized, providing a basis for understanding the physicochemical properties, experimental protocols, and potential biological activities relevant to this family of dyes.

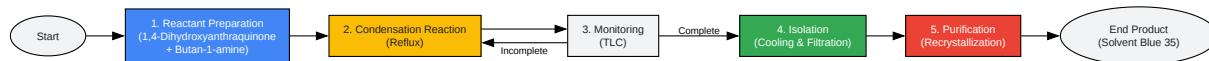
Core Compound Data: Solvent Blue 35

Solvent Blue 35, also known as Sudan Blue II, is a synthetic blue dye characterized by its solubility in organic solvents and its brilliant greenish-blue hue.^{[1][2]} It is structurally based on a 1,4-disubstituted anthraquinone core.

Table 1: Physicochemical Properties of Solvent Blue 35

Property	Value	Source
Molecular Formula	C ₂₂ H ₂₆ N ₂ O ₂	[3][4][5][6]
Molecular Weight	350.45 g/mol	[3][5][7][6]
Appearance	Dark blue powder	[2]
Melting Point	120 °C	[1][8]
Density	0.66 g/cm ³	[8]
Solubility	Insoluble in water; Soluble in acetone, butyl acetate, methylbenzene, and dichloromethane.[2][8][9]	[2][8][9]
Heat Resistance (in PS)	260 °C	[1][8]
Light Fastness (in PS)	7-8	[1][8]

Experimental Protocols


Synthesis of 1,4-bis(butylamino)anthraquinone (Solvent Blue 35)

A common method for synthesizing 1,4-bis(alkylamino)anthraquinones is through the condensation of 1,4-dihydroxyanthraquinone (quinizarin) with a primary amine.[2][5]

Methodology:

- Reactant Preparation: In a suitable reaction vessel, dissolve 1,4-dihydroxyanthracene-9,10-dione in an appropriate solvent.
- Amine Addition: Add two molar equivalents of butan-1-amine to the solution.[2][5]
- Reaction Conditions: Heat the mixture under reflux. The reaction progress can be monitored using thin-layer chromatography (TLC).
- Isolation: Upon completion, cool the reaction mixture to allow the product to precipitate.

- Purification: Collect the solid product by filtration and wash with a suitable solvent to remove unreacted starting materials and byproducts. The crude product can be further purified by recrystallization from a solvent such as ethanol.[10]

[Click to download full resolution via product page](#)

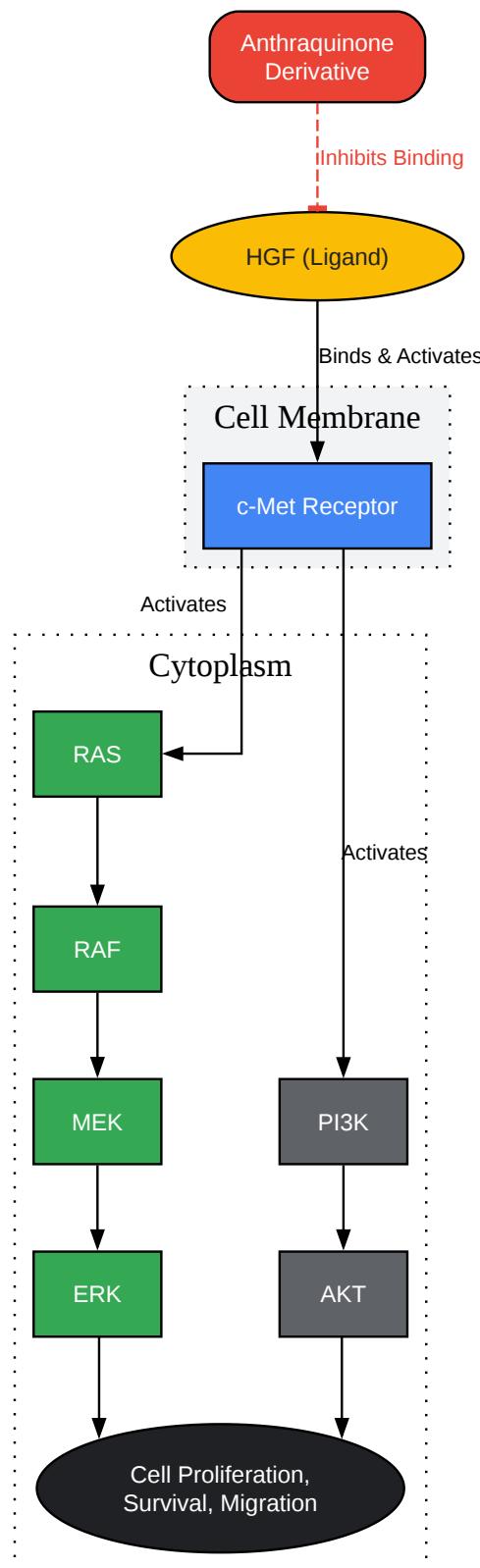
Synthesis workflow for 1,4-bis(butylamino)anthraquinone.

Analytical Characterization: High-Performance Liquid Chromatography (HPLC)

The identification and quantification of anthraquinone dyes in various matrices are often performed using High-Performance Liquid Chromatography (HPLC), frequently coupled with mass spectrometry (MS).[11][12]

Methodology:

- Sample Preparation: Dissolve a precisely weighed amount of the dye sample in a suitable organic solvent (e.g., methanol, acetonitrile) to a known concentration.
- Chromatographic System:
 - Column: A reverse-phase C18 column is typically used.
 - Mobile Phase: A gradient elution is commonly employed, starting with a higher polarity mixture (e.g., water/acetonitrile with a small percentage of formic acid) and gradually increasing the proportion of the organic solvent.
 - Flow Rate: A typical flow rate is between 0.5 and 1.0 mL/min.
 - Detection: A Diode Array Detector (DAD) or a UV-Vis detector is used to monitor the absorbance at the characteristic wavelengths of the dye. For more definitive identification, the HPLC system is coupled to a mass spectrometer (LC-MS).[11]


- Analysis: Inject the sample into the HPLC system. The retention time and the UV-Vis spectrum are used for identification by comparison with a standard. Mass spectrometry provides molecular weight information and fragmentation patterns for structural confirmation.

Biological Activity and Signaling Pathways

Anthraquinone derivatives are not only used as dyes but are also investigated for their diverse biological activities, including potential as anticancer agents.[\[13\]](#) Recent studies have shown that some anthraquinone derivatives can act as potent inhibitors of key enzymes involved in cell signaling, such as receptor tyrosine kinases.

Inhibition of the c-Met Signaling Pathway

The c-Met receptor tyrosine kinase and its ligand, hepatocyte growth factor (HGF), play a crucial role in cell proliferation, migration, and survival.[\[14\]](#) Aberrant activation of the HGF/c-Met signaling pathway is implicated in the progression of various cancers.[\[14\]](#) Some anthraquinone derivatives have been identified as potent inhibitors of c-Met kinase, blocking the HGF-dependent signaling pathway.[\[14\]](#) This inhibition can prevent the downstream activation of cascades like the RAS-MAPK and PI3K-AKT pathways, which are critical for tumor growth.[\[14\]](#) [\[15\]](#)

[Click to download full resolution via product page](#)

Inhibition of the HGF/c-Met signaling pathway by an anthraquinone derivative.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Solvent Blue 35 - Oil Blue 2N - Sudan Blue 670 from Emperor Chem [emperordye.com]
- 2. Solvent Blue 35 | 17354-14-2 [chemicalbook.com]
- 3. C.I. Solvent Blue 35 | C22H26N2O2 | CID 3766139 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 1,4-Bis(butylamino)anthracene-9,10-dione | lookchem [lookchem.com]
- 5. Solvent Blue 35 Manufacturers and suppliers - Alan Chemical [alanchemindustries.com]
- 6. Solvent Blue 35-Solvent Dyes-Qingdao Sanhuan Colorchem CO.,LTD [cncolorchem.com]
- 7. Solvent blue 35,CI 61554 [webbook.nist.gov]
- 8. epsilonpigments.com [epsilonpigments.com]
- 9. Solvent blue 35 - CAMEO [cameo.mfa.org]
- 10. US4661293A - Method for preparing 1,4-diaminoanthraquinones and intermediates thereof - Google Patents [patents.google.com]
- 11. Analytical methods for determination of anthraquinone dyes in historical textiles: A review [ouci.dntb.gov.ua]
- 12. Analytical methods for determination of anthraquinone dyes in historical textiles: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Synthesis and antitumor activity of 1,8-diaminoanthraquinone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Anthraquinone Derivatives as Potent Inhibitors of c-Met Kinase and the Extracellular Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Anthraquinones and Derivatives from Marine-Derived Fungi: Structural Diversity and Selected Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [An In-depth Technical Guide to the Properties of Anthraquinone-Based Solvent Dyes]. BenchChem, [2025]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b1169305#what-is-the-molecular-weight-of-solvent-blue-94>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com